molecular formula C7H15N3O3 B094192 Permafresh SW CAS No. 134-97-4

Permafresh SW

Cat. No.: B094192
CAS No.: 134-97-4
M. Wt: 189.21 g/mol
InChI Key: PTNSEMBHJXYTES-UHFFFAOYSA-N
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Description

Permafresh SW is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes hydroxymethyl groups and an ethyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Permafresh SW typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amines and carbonyl compounds: This method involves the reaction of amines with carbonyl compounds to form the triazine ring.

    Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Permafresh SW can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups onto the triazine ring.

Scientific Research Applications

Permafresh SW has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Permafresh SW involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with nucleic acids: Affecting gene expression and cellular functions.

    Participating in redox reactions: Altering the redox state of cells and impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of the triazine family.

    Melamine: A triazine derivative used in the production of plastics and resins.

    Cyanuric acid: Another triazine derivative with applications in water treatment and disinfectants.

Uniqueness

Permafresh SW is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxymethyl groups and ethyl substitution differentiate it from other triazine derivatives, potentially leading to unique reactivity and applications.

Properties

CAS No.

134-97-4

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3

InChI Key

PTNSEMBHJXYTES-UHFFFAOYSA-N

SMILES

CCN1CN(C(=O)N(C1)CO)CO

Canonical SMILES

CCN1CN(C(=O)N(C1)CO)CO

134-97-4

Origin of Product

United States

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